1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group and an ethyl group attached to the triazole ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 2-ethoxyphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide.
Preparation of Alkyne: The alkyne precursor is synthesized by reacting ethyl bromide with sodium acetylide.
Cycloaddition Reaction: The azide and alkyne are then subjected to a copper(I)-catalyzed cycloaddition reaction to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The triazole ring and carboxylic acid group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2-methoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-5-ethyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-9-12(13(17)18)14-15-16(9)10-7-5-6-8-11(10)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPYTGXUPJKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2OCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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